3-cyclopropyl-4-methyl-1-(3-methylbut-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
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Overview
Description
3-cyclopropyl-4-methyl-1-(3-methylbut-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a synthetic organic compound belonging to the class of triazoles. Triazoles are known for their diverse applications in medicinal chemistry, agriculture, and material science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-4-methyl-1-(3-methylbut-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction using diazomethane and an alkene.
Triazole Ring Formation: The triazole ring is formed by the cyclization of a hydrazine derivative with a suitable carbonyl compound under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl and cyclopropyl groups, leading to the formation of alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can occur at the triazole ring or the double bond in the 3-methylbut-2-en-1-yl group, resulting in the formation of saturated derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazole ring or the alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (Cl2, Br2), alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or saturated hydrocarbons.
Scientific Research Applications
Chemistry
In chemistry, 3-cyclopropyl-4-methyl-1-(3-methylbut-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This compound may exhibit similar biological activities.
Medicine
In medicinal chemistry, triazoles are known for their antifungal and antiviral properties. This compound could be investigated for its potential therapeutic applications in treating infections or other diseases.
Industry
In the industrial sector, triazole compounds are used as corrosion inhibitors, agrochemicals, and in the synthesis of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-4-methyl-1-(3-methylbut-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The molecular targets and pathways involved would vary based on the biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole structure with broad applications in medicinal chemistry.
Fluconazole: A triazole antifungal agent used to treat fungal infections.
Voriconazole: Another triazole antifungal with a broader spectrum of activity.
Uniqueness
3-cyclopropyl-4-methyl-1-(3-methylbut-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other triazole derivatives. Its cyclopropyl and 3-methylbut-2-en-1-yl groups may influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
5-cyclopropyl-4-methyl-2-(3-methylbut-2-enyl)-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-8(2)6-7-14-11(15)13(3)10(12-14)9-4-5-9/h6,9H,4-5,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGAHYOAHOMVRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN1C(=O)N(C(=N1)C2CC2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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